molecular formula C24H30ClNO4S B11588208 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11588208
M. Wt: 464.0 g/mol
InChI Key: ULPUWMSYPUWNEC-UHFFFAOYSA-N
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Description

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a structurally complex acetamide derivative characterized by three key features:

Aromatic phenoxy group: Substituted with a chlorine atom at the para position and methyl groups at the 3- and 5-positions.

N-substituents: The acetamide nitrogen is bonded to a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle) and a 4-isopropylbenzyl group. The sulfone moiety may improve metabolic stability and solubility, while the bulky isopropylbenzyl group could modulate lipophilicity .

Acetamide backbone: Serves as a flexible linker between the aromatic and sulfone-containing components.

Properties

Molecular Formula

C24H30ClNO4S

Molecular Weight

464.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C24H30ClNO4S/c1-16(2)20-7-5-19(6-8-20)13-26(21-9-10-31(28,29)15-21)23(27)14-30-22-11-17(3)24(25)18(4)12-22/h5-8,11-12,16,21H,9-10,13-15H2,1-4H3

InChI Key

ULPUWMSYPUWNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of the core phenoxy and thiophenyl intermediates. These intermediates are then subjected to acylation and alkylation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, acyl chlorides, and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

a. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide ()

  • Structural differences: Bromine replaces chlorine at the para position of the phenoxy group. Bromine’s larger atomic radius and polarizability may alter electronic properties and intermolecular interactions. The N-substituents are a hydroxymethylphenyl group, lacking the sulfone and isopropylbenzyl moieties.

b. N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide ()

  • Structural differences: Phenoxy group has a methoxy substituent at the ortho position instead of chloro and dimethyl groups. The benzyl group is para-chlorinated rather than para-isopropylated.
  • Implications : Methoxy groups are electron-donating, which may reduce electrophilic reactivity compared to the electron-withdrawing chloro-dimethyl substitution in the target compound. The para-chlorobenzyl group may confer different steric and electronic effects on binding interactions .

Chloroacetamide Herbicides ()

Compounds such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) share the chloroacetamide backbone but differ in substituents:

  • Key differences: Alachlor and pretilachlor feature simpler N-alkyl/alkoxy groups (methoxymethyl, propoxyethyl) rather than sulfone-containing heterocycles. Their aromatic groups are diethylphenyl rather than dimethylphenoxy.
  • Implications : The sulfone and isopropylbenzyl groups in the target compound likely reduce volatility and increase environmental persistence compared to traditional herbicides. However, the absence of herbicidal use data for the target compound precludes direct efficacy comparisons .

Crystallographic and Structural Analogs ()

The crystal structure of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide reveals:

  • Similarities : Comparable bond lengths (C–C: ~1.50 Å) and hydrogen-bonding patterns (N–H⋯O and C–H⋯O interactions).
  • Implications: The phenoxy group’s bulk may reduce crystal density, while the sulfone could enhance dipole-dipole interactions .

Research Findings and Implications

  • Physicochemical properties : The sulfone and isopropylbenzyl groups likely increase logP compared to simpler chloroacetamides, impacting bioavailability .
  • Synthetic challenges : The complex N-substituents may require multi-step synthesis, as seen in related compounds .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Phenoxy/Aromatic Substituents N-Substituents Molecular Formula Potential Use Reference
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide 4-Cl, 3,5-diMe 1,1-dioxidotetrahydrothiophen-3-yl, 4-iPrBzl C₂₅H₃₁ClN₂O₄S Under investigation N/A
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide 4-Br, 3,5-diMe 2-(hydroxymethyl)phenyl C₁₇H₁₇BrN₂O₃ Research chemical
Alachlor 2,6-diEtPh methoxymethyl C₁₄H₂₀ClNO₂ Herbicide
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 2-OMePhO 4-ClBzl, 1,1-dioxidotetrahydrothiophen-3-yl C₂₀H₂₂ClNO₅S Research chemical

Table 2: Crystallographic Data Comparison

Compound Name Space Group R Factor Key Interactions Reference
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide P2₁/c 0.059 N–H⋯O, C–H⋯O
Target compound Not reported N/A Likely N–H⋯O, S=O⋯H–C N/A

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